molecular formula C25H16BrN3 B12331137 2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine

2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B12331137
M. Wt: 438.3 g/mol
InChI Key: GSOFUHOPEHYQGN-UHFFFAOYSA-N
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Description

2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a bromonaphthalene moiety and two phenyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine typically involves the following steps:

    Starting Materials: The synthesis begins with 1-bromonaphthalene and 4,6-diphenyl-1,3,5-triazine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium(II) acetate, and a base like sodium tert-butoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π stacking interactions, while the triazine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromonaphthalen-2-yl acetate
  • (1-Bromonaphthalen-2-yl)(methyl)sulfane
  • 2-Bromonaphthalene

Uniqueness

2-(1-Bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine is unique due to the combination of the bromonaphthalene and triazine moieties, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific photophysical characteristics or reactivity profiles .

Properties

Molecular Formula

C25H16BrN3

Molecular Weight

438.3 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C25H16BrN3/c26-22-20-14-8-7-9-17(20)15-16-21(22)25-28-23(18-10-3-1-4-11-18)27-24(29-25)19-12-5-2-6-13-19/h1-16H

InChI Key

GSOFUHOPEHYQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C4=CC=CC=C4C=C3)Br)C5=CC=CC=C5

Origin of Product

United States

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